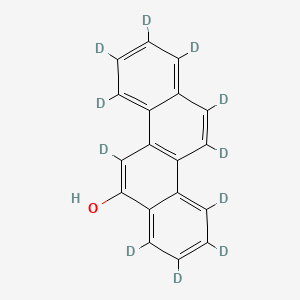
6-Hydroxychrysene-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxychrysene-d11 is a deuterated form of 6-Hydroxychrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is often used as an internal standard in various analytical applications due to its stable isotopic labeling. The presence of deuterium atoms makes it particularly useful in mass spectrometry for accurate quantification and analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxychrysene-d11 typically involves the deuteration of 6-Hydroxychrysene. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as chromatography is essential to isolate the desired deuterated product from any non-deuterated impurities.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxychrysene-d11 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of this compound. These products are often used in further chemical synthesis and analytical applications.
Aplicaciones Científicas De Investigación
6-Hydroxychrysene-d11 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of PAHs and their metabolites.
Biology: Employed in studies investigating the metabolism and toxicity of PAHs in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of PAHs in the body.
Industry: Applied in environmental monitoring to detect and quantify PAH contamination in various samples.
Mecanismo De Acción
The mechanism of action of 6-Hydroxychrysene-d11 involves its interaction with various molecular targets and pathways. In biological systems, it undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, causing oxidative stress and potential toxicity. The deuterium labeling helps in tracing these metabolic pathways and understanding the compound’s behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxychrysene: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
2-Hydroxychrysene: Another isomer with different regioselective toxicity and metabolic pathways.
1-Hydroxychrysene: Similar structure but different chemical and biological properties.
Uniqueness
6-Hydroxychrysene-d11 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The stable isotopic labeling allows for precise quantification and tracing in complex mixtures, making it invaluable in research and industrial applications.
Propiedades
Fórmula molecular |
C18H12O |
|---|---|
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
1,2,3,4,5,7,8,9,10,11,12-undecadeuteriochrysen-6-ol |
InChI |
InChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
Clave InChI |
VXFDOYXVHRYCGS-LFFOKYCESA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C34)[2H])[2H])[2H])[2H])O)[2H])[2H])[2H])[2H])[2H] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


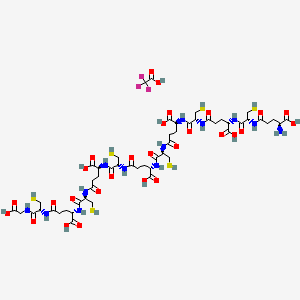
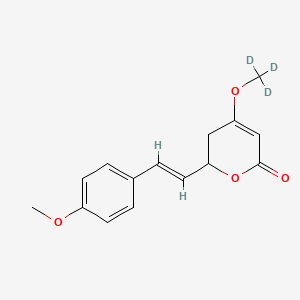

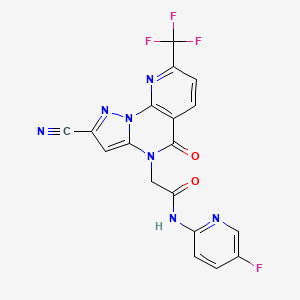
![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
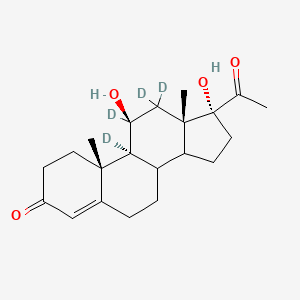
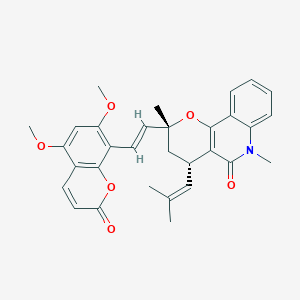

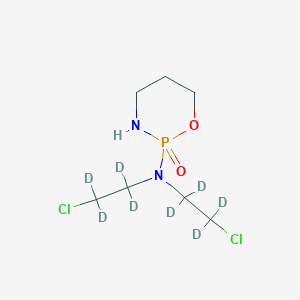
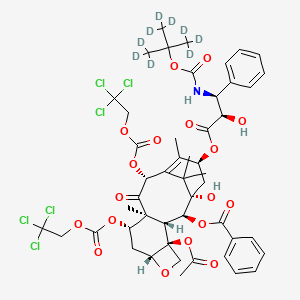

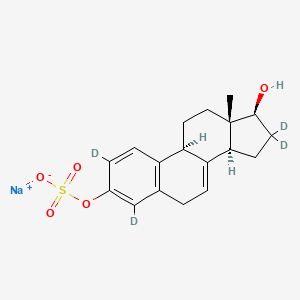
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)

